molecular formula C9H12N2O B13324561 3-[(Azetidin-3-yloxy)methyl]pyridine

3-[(Azetidin-3-yloxy)methyl]pyridine

Cat. No.: B13324561
M. Wt: 164.20 g/mol
InChI Key: UYLIQLLUPFKXAX-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted with an azetidine-3-yloxymethyl group. This structure combines the electron-deficient pyridine system with the constrained three-membered azetidine ring, which may enhance binding affinity in biological systems due to its conformational rigidity.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)pyridine

InChI

InChI=1S/C9H12N2O/c1-2-8(4-10-3-1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2

InChI Key

UYLIQLLUPFKXAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]pyridine typically involves the reaction of azetidine with pyridine derivatives under specific conditions. One common method includes the use of azetidine and pyridine-3-carbaldehyde in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound "5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine" has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is investigated as a bioactive compound with potential antimicrobial and anticancer properties. Pyridine compounds have demonstrated antimicrobial and antiviral activities .
  • Medicine It is explored for potential use in drug development, particularly in designing novel therapeutic agents. Anaplastic lymphoma kinase (ALK) receptor tyrosine kinase inhibitors, such as Crizotinib, have been effective with ALK and ROS positive patients .
  • Industry It is utilized in developing advanced materials with specific electronic or mechanical properties.

Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine involves interaction with molecular targets, like enzymes or receptors. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. The azetidine moiety may contribute to its biological activity by interacting with enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight Substituents Biological Activity (IC₅₀) Key Reference
This compound 164.21 (est.) 3-pyridyl, azetidinyloxy N/A
5-(Azetidin-3-yloxy)-2-methylpyridine 164.21 5-pyridyl, azetidinyloxy, 2-Me N/A
BOP-10 (3-methylpyridine derivative) 316.06 (est.) 3-pyridyl, quinazolinone BuChE: 8.77 ± 0.1 μM
Methyl 2-(azetidin-3-yloxy)acetate 193.63 Azetidinyloxy, ester Synthetic intermediate

Biological Activity

3-[(Azetidin-3-yloxy)methyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring connected to an azetidine ring through a pyridin-3-yloxymethyl group. The molecular formula is C10H12N2OC_{10}H_{12}N_2O, indicating the presence of two nitrogen atoms, which are critical for its biological activity. The unique structural arrangement enhances its reactivity and potential therapeutic effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have been effective against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a potential therapeutic agent in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It interacts with specific molecular targets within cancer cells, potentially modulating pathways crucial for cell proliferation and survival. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is necessary to fully elucidate these mechanisms .

Synthesis Methods

The synthesis of this compound typically involves multiple steps, utilizing solvents like ethanol and catalysts such as sodium hydroxide. Continuous flow reactors may be employed to enhance yield and purity during industrial synthesis. The general synthetic route includes:

  • Formation of the azetidine ring through cyclization reactions.
  • Attachment of the pyridine moiety via nucleophilic substitution.
  • Purification using chromatographic techniques.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the pyridine ring : Electron-donating groups can enhance antimicrobial activity.
  • Conformation of the azetidine ring : Different stereoisomers may exhibit varying levels of biological activity.

The following table summarizes some structural analogs and their unique features:

Compound NameStructureUnique Features
AziridinesAziridinesThree-membered nitrogen ring; similar reactivity but less complex than azetidines
PyrrolidinesPyrrolidinesFive-membered nitrogen ring; broader range of biological activities
IndolesIndolesFused benzene and pyrrole rings; diverse pharmacological properties

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study demonstrated that this compound derivatives significantly reduced bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity Assessment : In vitro assays revealed that certain derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis, suggesting a promising avenue for cancer treatment .

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